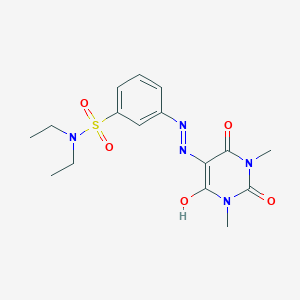
3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is a multifaceted chemical compound. It is known for its unique structure that endows it with a diverse range of properties, making it particularly interesting for research in various scientific fields. Its structure is characterized by a tetrahydropyrimidine core, a hydrazinyl linkage, and a benzenesulfonamide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide involves several steps:
Formation of Tetrahydropyrimidine Core: : This is achieved by reacting suitable β-dicarbonyl compounds with urea derivatives in the presence of acidic or basic catalysts.
Hydrazinyl Linkage: : The hydrazine component is introduced via a condensation reaction with the tetrahydropyrimidine core.
Sulfonamide Addition: : Finally, N,N-diethylbenzenesulfonamide is formed by reacting the intermediate hydrazine derivative with a sulfonyl chloride in the presence of a base like triethylamine to neutralize the acidic by-products.
Industrial Production Methods: For industrial-scale production, optimizations in reaction conditions, including temperature control, solvent choice, and continuous flow techniques, are essential. Utilizing automated reactors and real-time monitoring systems helps maintain high yields and purity levels of the final product.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation to form more oxidized derivatives, often using reagents like hydrogen peroxide or permanganate.
Reduction: : Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : The sulfonamide group can undergo substitution reactions, especially under nucleophilic attack.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Basic or acidic conditions depending on the specific substitution reaction.
Oxidized derivatives: : More oxidized states of the original compound.
Reduced derivatives: : Less complex structures formed by reduction.
Substituted derivatives: : Various compounds depending on the substituents introduced.
科学研究应用
Chemistry:
Catalysis: : Used in developing catalysts for organic reactions.
Biological assays: : Tool in studying enzyme activities and protein interactions.
Pharmaceuticals: : Potential candidate for drug development, targeting specific molecular pathways.
Polymer Chemistry: : Used in the synthesis of advanced polymers with specialized functions.
作用机制
The mechanism by which 3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide exerts its effects is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction often involves the tetrahydropyrimidine core binding to active sites, modulating the biological activity of target molecules, and initiating downstream signaling pathways.
相似化合物的比较
Uniqueness:
Distinct Core Structure: : The tetrahydropyrimidine core is less common compared to other hydrazine derivatives.
Versatile Functional Groups: : The combination of sulfonamide and hydrazine groups allows for diverse chemical modifications and applications.
Sulfonamide Derivatives: : These share the sulfonamide functional group but may lack the tetrahydropyrimidine core.
Hydrazine Derivatives: : Commonly used in different contexts but might not possess the specific functionalities of this compound.
Tetrahydropyrimidine Compounds: : Have the core structure but may not include the sulfonamide and hydrazine moieties.
By delving into its synthetic routes, reactions, applications, and unique characteristics, 3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide reveals itself as an intriguing and versatile compound in scientific research.
属性
IUPAC Name |
N,N-diethyl-3-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5S/c1-5-21(6-2)27(25,26)12-9-7-8-11(10-12)17-18-13-14(22)19(3)16(24)20(4)15(13)23/h7-10,22H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGMBFFZSLXHCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(N(C(=O)N(C2=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














